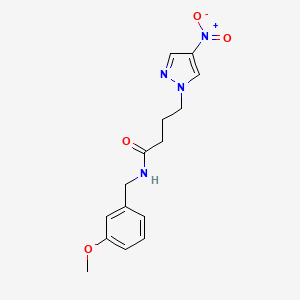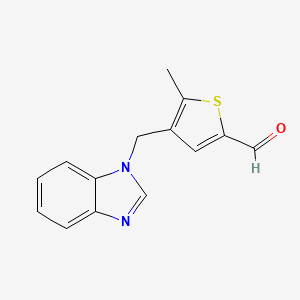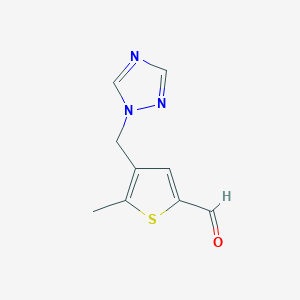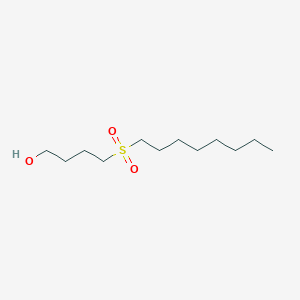
N-(3-methoxybenzyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide
Descripción general
Descripción
N-(3-methoxybenzyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is also known as J147 and has been found to exhibit neuroprotective properties. Additionally, we will list future directions for research on J147.
Mecanismo De Acción
J147's mechanism of action is not fully understood, but it has been proposed that it works by activating the expression of genes involved in mitochondrial function, synaptic plasticity, and neuroprotection. It has also been shown to stimulate the production of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in promoting the survival and growth of neurons.
Biochemical and physiological effects:
J147 has been found to reduce oxidative stress, inflammation, and Aβ accumulation in the brain. It has also been shown to improve mitochondrial function, synaptic plasticity, and cognitive function in animal models. J147 has been found to have a low toxicity profile and does not exhibit significant adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using J147 in lab experiments include its neuroprotective properties, low toxicity profile, and potential therapeutic applications in treating neurodegenerative diseases. However, the limitations of using J147 include its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
For research on J147 include further studies on its mechanism of action, optimization of its pharmacokinetics, and clinical trials to evaluate its safety and efficacy in humans. Additionally, J147's potential therapeutic applications in treating other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis (ALS) should be explored.
Aplicaciones Científicas De Investigación
J147 has been studied for its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to exhibit neuroprotective properties by reducing oxidative stress, inflammation, and amyloid-beta (Aβ) accumulation in the brain. J147 has also been shown to improve cognitive function and memory in animal models.
Propiedades
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-4-(4-nitropyrazol-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c1-23-14-5-2-4-12(8-14)9-16-15(20)6-3-7-18-11-13(10-17-18)19(21)22/h2,4-5,8,10-11H,3,6-7,9H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJHVVSDOJQHDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CCCN2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(1H-benzimidazol-1-ylmethyl)-5-methyl-2-thienyl]-2-methyl-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B4326444.png)




![8-(4-chlorophenyl)-1,3,6-trimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4326482.png)
![8-(4-ethoxyphenyl)-1,3,6-trimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4326488.png)
![6-(4-ethoxyphenyl)-4-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4326491.png)
![4-[4-acetyl-5-(1-adamantyl)-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B4326496.png)
![N-(4-fluorophenyl)-1-[(4-methylphenyl)thio]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B4326500.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-1-[(4-methylphenyl)thio]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B4326501.png)
![1-[(4-chlorophenyl)thio]-N-ethyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B4326510.png)
![methyl 4-({[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}methyl)benzoate](/img/structure/B4326521.png)
